2-Benzyl-6-chloro-cyclohexanone

physicochemical characterization chromatography procurement specification

2-Benzyl-6-chloro-cyclohexanone (CAS 1401792-15-1) is a bifunctional α-substituted cyclohexanone derivative bearing both a benzyl group at C-2 and a chlorine atom at C-6 on the cyclohexanone ring. Its molecular formula is C₁₃H₁₅ClO with a molecular weight of 222.71 g/mol.

Molecular Formula C13H15ClO
Molecular Weight 222.71 g/mol
Cat. No. B8335578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-6-chloro-cyclohexanone
Molecular FormulaC13H15ClO
Molecular Weight222.71 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C(C1)Cl)CC2=CC=CC=C2
InChIInChI=1S/C13H15ClO/c14-12-8-4-7-11(13(12)15)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2
InChIKeyBCNPAUNXYDNKOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-6-chloro-cyclohexanone – Chemical Identity and Core Procurement Specifications


2-Benzyl-6-chloro-cyclohexanone (CAS 1401792-15-1) is a bifunctional α-substituted cyclohexanone derivative bearing both a benzyl group at C-2 and a chlorine atom at C-6 on the cyclohexanone ring. Its molecular formula is C₁₃H₁₅ClO with a molecular weight of 222.71 g/mol . The compound is typically supplied at ≥95% purity and is employed exclusively as a research intermediate, most notably in sequences requiring a pre-installed α-chloro ketone adjacent to a benzylic substituent [1]. Unlike simple 2-alkyl- or 2-arylcyclohexanones, this compound presents two chemically distinct reactive centers—the electrophilic carbonyl, the nucleofuge chlorine, and the benzylic C–H bonds—within a single small-molecule scaffold .

Why 2-Benzyl-6-chloro-cyclohexanone Cannot Be Replaced by Generic 2-Benzyl- or 2-Chlorocyclohexanone Analogs


The target compound is not a mere structural hybrid; its differentiation arises from the orthogonal reactivity conferred by the simultaneous presence of an α-chloro and an α-benzyl substituent on the cyclohexanone core . Replacing it with 2-benzylcyclohexanone (CAS 946-33-8) eliminates the α-chloro leaving group required for Favorskii rearrangements, nucleophilic displacements, or base-mediated eliminations to α,β-unsaturated ketones [1]. Conversely, 2-chlorocyclohexanone (CAS 822-87-7) lacks the aromatic ring necessary for benzylic functionalization or π-stacking interactions in biological or catalytic contexts . Positional isomers such as 2-(4-chlorobenzyl)cyclohexanone (CAS 2702-79-6) relocate the chlorine to the aromatic ring, fundamentally altering the electronic and steric environment at the reactive α-position . The quantitative evidence below demonstrates where these differences translate into measurable procurement-relevant distinctions.

Quantitative Differentiation of 2-Benzyl-6-chloro-cyclohexanone Against Its Closest Structural Analogs


Molecular Weight and Elemental Composition vs. 2-Benzylcyclohexanone – Impact on Chromatographic and Gravimetric Handling

2-Benzyl-6-chloro-cyclohexanone (C₁₃H₁₅ClO) has a molecular weight of 222.71 g/mol, which is 34.44 g/mol higher than its non-chlorinated parent 2-benzylcyclohexanone (C₁₃H₁₆O, 188.27 g/mol), representing an 18.3% mass increase . This mass difference arises from the formal substitution of one hydrogen atom (1.01 g/mol) with a chlorine atom (35.45 g/mol). The heavier molecular mass directly affects gravimetric calculations for stoichiometric reagent preparation and alters GC-MS fragmentation patterns in analytical workflows [1].

physicochemical characterization chromatography procurement specification

Chlorine Positional Isomerism – 2-Benzyl-6-chloro-cyclohexanone vs. 2-(4-Chlorobenzyl)cyclohexanone

The target compound places chlorine directly on the cyclohexanone ring at C-6 (α to carbonyl), as confirmed by the canonical SMILES: O=C1C(Cl)CCCC1Cc1ccccc1 . In contrast, the regioisomer 2-(4-chlorobenzyl)cyclohexanone (CAS 2702-79-6) bears chlorine at the para-position of the aromatic ring, with SMILES: C1=CC(=CC=C1Cl)CC2CCCCC2=O . Although both share the identical molecular formula C₁₃H₁₅ClO and molecular weight 222.71 g/mol, the α-chloro ketone is susceptible to Favorskii rearrangement and nucleophilic displacement, while the aryl chloride is inert under these conditions but available for Pd-catalyzed cross-coupling [1]. The calculated boiling point of 2-(4-chlorobenzyl)cyclohexanone is 333.7°C at 760 mmHg .

regioisomer differentiation synthetic intermediate reactivity profiling

Dual Functional Handle Advantage – Orthogonal Reactivity vs. 2-Benzylcyclohexanone and 2-Chlorocyclohexanone Singly-Functionalized Analogs

2-Benzyl-6-chloro-cyclohexanone is the only comparator in its class that combines an α-chloro leaving group with a benzylic C–H functionality in a single ring system. 2-Benzylcyclohexanone (density 1.024 g/mL at 25°C, refractive index n20/D 1.536) lacks the α-chloro group entirely . 2-Chlorocyclohexanone (density 1.161 g/mL at 25°C, refractive index n20/D 1.484) lacks the benzyl substituent . The density difference between these two single-functionality extremes (Δ = 0.137 g/mL) reflects the substantial physical property shift induced by benzyl vs. chloro substitution . The target compound, bearing both substituents, is expected to exhibit density intermediate between these values, with its own distinct chromatographic retention profile.

bifunctional intermediate orthogonal reactivity step-economy

Process Patent Integration – Aromatization Route to (Hetero)aromatic Benzene Derivatives via α-Chloro Cyclohexanone Intermediates

U.S. Patent US 6340772 B1 (Nippon Kayaku Co., Ltd.) and the corresponding application US 2001/0020112 A1 describe three processes for preparing (hetero)aromatic substituted benzene derivatives via aromatization of cyclohexenone intermediates through chloro-cyclohexadiene species [1][2]. In the first process, chlorination of a cyclohexenone derivative yields halocyclohexadiene intermediates (formulas IIIA and IIIB), which are subsequently dehydrohalogenated to the aromatic product [1]. While the patent exemplifies methyl 4-chloro-2-phenylcyclohexa-2,4-dienecarboxylate analogs, the α-chloro ketone motif of 2-benzyl-6-chloro-cyclohexanone positions it as a structurally cognate intermediate within this patent family's scope, distinct from non-chlorinated cyclohexenone substrates that require separate halogenation steps [2].

patent intermediate aromatization biphenyl synthesis

Procurement-Driven Application Scenarios for 2-Benzyl-6-chloro-cyclohexanone


Synthesis of Ring-Contracted Carboxylic Acid Derivatives via Favorskii Rearrangement

Pre-Functionalized Intermediate for Aromatization-Based Biphenyl Synthesis

Orthogonal Functionalization Platform for Medicinal Chemistry Library Synthesis

Quote Request

Request a Quote for 2-Benzyl-6-chloro-cyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.